molecular formula C21H22F2N4O2 B4362292 1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

Cat. No.: B4362292
M. Wt: 400.4 g/mol
InChI Key: ISXVCWKGELVATM-UHFFFAOYSA-N
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Description

1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the difluoromethyl group via nucleophilic substitution or addition reactions.
  • Attachment of the azepanylcarbonyl group through amide bond formation.
  • Methoxylation of the phenyl ring using methylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl or nitro groups to corresponding alcohols or amines.

    Substitution: Halogenation, alkylation, or acylation of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of electrophilic reagents like halogens or alkyl halides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-piperidinylcarbonyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
  • 3-(1-morpholinylcarbonyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE is unique due to the presence of the azepanylcarbonyl group, which may confer distinct biological properties and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

azepan-1-yl-[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O2/c1-29-18-9-5-4-8-14(18)16-12-17(19(22)23)27-20(25-16)15(13-24-27)21(28)26-10-6-2-3-7-11-26/h4-5,8-9,12-13,19H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXVCWKGELVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 3
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
1-AZEPANYL[7-(DIFLUOROMETHYL)-5-(2-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL]METHANONE

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